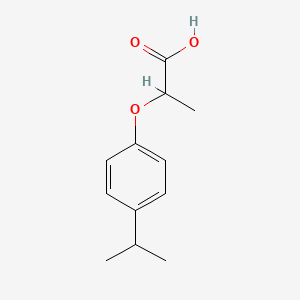

2-(4-Isopropylphenoxy)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-propan-2-ylphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-8(2)10-4-6-11(7-5-10)15-9(3)12(13)14/h4-9H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQGMFMWLOKZVBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390668 | |

| Record name | 2-(4-isopropylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

237412-04-3 | |

| Record name | 2-(4-isopropylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Isopropylphenoxy)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-(4-isopropylphenoxy)propanoic acid, a valuable molecule in chemical research and development. The primary focus of this document is the Williamson ether synthesis, a robust and widely applicable method for the formation of the ether linkage in the target molecule. This guide outlines two detailed experimental protocols based on this synthesis, presents key quantitative data in a structured format, and includes a visualization of the synthetic workflow.

Core Synthesis Pathway: Williamson Ether Synthesis

The most common and direct method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-isopropylphenol with a 2-halopropanoic acid derivative in the presence of a base. The reaction proceeds via an S(_N)2 mechanism, where the phenoxide ion, formed by the deprotonation of 4-isopropylphenol, acts as a nucleophile and attacks the electrophilic carbon of the propanoic acid derivative, displacing a halide leaving group.

Two primary variations of this method are presented:

-

Direct Synthesis: Reaction of 4-isopropylphenol with a 2-halopropanoic acid (e.g., 2-chloropropanoic acid) in a basic aqueous solution.

-

Esterification followed by Hydrolysis: A two-step process involving the reaction of 4-isopropylphenol with a 2-haloalkanoate (e.g., ethyl 2-bromopropionate) to form an ester intermediate, which is subsequently hydrolyzed to yield the final carboxylic acid.

Data Presentation

The following tables summarize the physicochemical properties of the reactants and the final product, which are crucial for experimental design, monitoring, and product characterization.

Table 1: Physicochemical Properties of Reactants

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Solubility |

| 4-Isopropylphenol | C₉H₁₂O | 136.19 | 59-61[1][2] | 212-213[1][3] | - | Slightly soluble in water; soluble in ethanol and ether.[1][3] |

| 2-Chloropropanoic Acid | C₃H₅ClO₂ | 108.52 | -12 to -14[4] | 170-190[4] | 1.182 (at 25°C)[4] | Miscible with water, ethanol, and ether.[5] |

| Ethyl 2-bromopropionate | C₅H₉BrO₂ | 181.03 | - | 156-160[6][7][8] | 1.394 (at 25°C)[6][7][8] | Soluble in alcohol and ether; immiscible with water.[6] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 237412-04-3[9] |

| Molecular Formula | C₁₂H₁₆O₃[9] |

| Molecular Weight | 208.26 g/mol [9] |

| Appearance | (Predicted) White to off-white solid |

| Hazard | Irritant[9] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound via the Williamson ether synthesis.

Protocol 1: Direct Synthesis from 4-Isopropylphenol and 2-Chloropropanoic Acid

This method is a one-pot synthesis that directly yields the target carboxylic acid.

Materials:

-

4-Isopropylphenol

-

2-Chloropropanoic acid

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Water

-

Concentrated hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

Procedure:

-

Preparation of the Phenoxide: In a round-bottom flask, dissolve a strong base (e.g., 4 g of KOH) in a minimal amount of water (e.g., 8 mL).[10] To this solution, add 1.0 molar equivalent of 4-isopropylphenol and stir until a homogeneous solution is formed.

-

Reaction: Fit the flask with a reflux condenser and heat the mixture to a gentle boil.[10] Slowly add a solution of 1.1 to 1.5 molar equivalents of 2-chloropropanoic acid in a small amount of water dropwise through the condenser over a period of 10-15 minutes.[6][11]

-

Reflux: After the addition is complete, continue to reflux the reaction mixture for 30-60 minutes.[11]

-

Work-up:

-

Cool the reaction mixture to room temperature and dilute with water.[11]

-

Acidify the solution with concentrated HCl until it is acidic to litmus paper.[6][11]

-

Transfer the acidic solution to a separatory funnel and extract the product with diethyl ether.[6][11]

-

Wash the ether layer with water, and then extract the ether layer with a saturated sodium bicarbonate solution to separate the acidic product into the aqueous layer.[6][11]

-

-

Isolation and Purification:

-

Carefully acidify the bicarbonate layer with concentrated HCl to precipitate the crude this compound.[6][11]

-

Collect the solid product by vacuum filtration and wash with cold water.[12]

-

The crude product can be purified by recrystallization from hot water or a suitable solvent system like ethyl acetate/hexane.[11][13]

-

Protocol 2: Synthesis via Ester Intermediate

This two-step protocol involves the formation of an ethyl ester intermediate, followed by hydrolysis.

Step 1: Synthesis of Ethyl 2-(4-isopropylphenoxy)propanoate

Materials:

-

4-Isopropylphenol

-

Ethyl 2-bromopropionate

-

Anhydrous potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

-

Anhydrous acetone or Ethanol

-

Diethyl ether

-

Brine solution

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1.0 molar equivalent of 4-isopropylphenol, 1.5 molar equivalents of anhydrous potassium carbonate, and anhydrous acetone.[12] Stir the suspension at room temperature for 15-30 minutes.[12][13]

-

Addition of Alkyl Halide: Add 1.2 molar equivalents of ethyl 2-bromopropionate dropwise to the stirring suspension.[12][13]

-

Reflux: Heat the reaction mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[12][13]

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.[12][13]

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(4-isopropylphenoxy)propanoate.[12][13]

-

Dissolve the crude residue in diethyl ether, wash sequentially with water and brine, and dry the organic layer over anhydrous magnesium sulfate.[12]

-

Filter and concentrate the organic layer under reduced pressure to yield the crude ester, which can often be used in the next step without further purification.[12]

-

Step 2: Hydrolysis of Ethyl 2-(4-isopropylphenoxy)propanoate

Materials:

-

Crude ethyl 2-(4-isopropylphenoxy)propanoate

-

Ethanol

-

10% aqueous sodium hydroxide (NaOH) solution

-

6 M Hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the crude ester from Step 1 in ethanol. Add an excess (2-3 molar equivalents) of a 10% aqueous NaOH solution.[12]

-

Hydrolysis: Heat the mixture to reflux and stir for 2-4 hours, monitoring the consumption of the starting ester by TLC.[12]

-

Work-up:

-

Isolation and Purification:

Mandatory Visualization

The following diagrams illustrate the logical workflow of the two primary synthetic pathways described.

Caption: Synthetic pathways for this compound.

Caption: General experimental workflow for the synthesis.

References

- 1. 4-Isopropylphenol | 99-89-8 [chemicalbook.com]

- 2. 4-异丙基苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-Isopropylphenol CAS#: 99-89-8 [m.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. 2-chloropropionic acid [chemister.ru]

- 6. nbinno.com [nbinno.com]

- 7. Ethyl 2-bromopropionate | 535-11-5 [chemicalbook.com]

- 8. Ethyl 2-bromopropionate 99 535-11-5 [sigmaaldrich.com]

- 9. 237412-04-3 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 10. (-)-2-Chloropropanoic acid | CAS#:29617-66-1 | Chemsrc [chemsrc.com]

- 11. 4-Isopropylphenol | C9H12O | CID 7465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. CAS 535-11-5: Ethyl 2-bromopropionate | CymitQuimica [cymitquimica.com]

- 13. 2-Chloropropionic acid | C3H5ClO2 | CID 11734 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 2-(4-Isopropylphenoxy)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(4-Isopropylphenoxy)propanoic acid (CAS No. 237412-04-3). While experimental data for this specific compound is limited in publicly available literature, this document compiles available information and augments it with data from structurally similar aryloxyphenoxypropanoic acid derivatives. This guide covers the compound's structure, predicted physicochemical properties, general synthetic and purification methodologies, and insights into its potential biological activity based on its chemical class. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and agrochemical research.

Introduction

This compound belongs to the class of aryloxyphenoxypropanoic acids, a group of compounds that has garnered significant interest in both the pharmaceutical and agrochemical sectors.[1][2][3][4] Structurally, it features a propanoic acid moiety linked to a 4-isopropylphenol group through an ether linkage. This structural motif is characteristic of a class of herbicides known as "fops," which are recognized for their selective herbicidal activity against grass weeds.[5][6] The biological activity of these compounds is often attributed to their ability to inhibit the enzyme acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis.[5][6][7] Given the therapeutic and commercial importance of related compounds, a thorough understanding of the chemical properties of this compound is essential for its potential development and application.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 237412-04-3 | [5][8][9][10][11] |

| Molecular Formula | C₁₂H₁₆O₃ | [5][9][12] |

| Molecular Weight | 208.26 g/mol | [5][12] |

| IUPAC Name | This compound | [9] |

Note: Specific experimental values for melting point, boiling point, pKa, and solubility for this compound are not available in the cited literature. The properties of this class of compounds can be influenced by the nature and position of substituents on the aromatic ring.

Experimental Protocols

While specific experimental protocols for this compound are not detailed in the available literature, general methodologies for the synthesis and purification of aryloxyphenoxypropanoic acids are well-established.

Synthesis: Williamson Ether Synthesis

A common and versatile method for the synthesis of 2-(aryloxy)propanoic acids is the Williamson ether synthesis.[13][14][15][16] This reaction involves the nucleophilic substitution of a halide from an α-halopropionate by a phenoxide ion.[13]

General Protocol:

-

Deprotonation of Phenol: 4-Isopropylphenol is treated with a suitable base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent (e.g., acetone, ethanol) to form the corresponding sodium or potassium 4-isopropylphenoxide.[14][17]

-

Nucleophilic Substitution: The phenoxide is then reacted with an ester of 2-halopropanoic acid (e.g., ethyl 2-bromopropanoate). The reaction proceeds via an SN2 mechanism, where the phenoxide ion displaces the halide to form the ethyl ester of this compound.[13][16]

-

Hydrolysis: The resulting ester is subsequently hydrolyzed, typically under basic conditions using an aqueous solution of sodium hydroxide, followed by acidification with a strong acid (e.g., HCl) to yield the final carboxylic acid product.[17]

Purification

Purification of the final product can be achieved through several standard laboratory techniques:

-

Extraction: Acid-base extraction is a highly effective method for separating the carboxylic acid product from neutral or basic impurities. The crude product is dissolved in an organic solvent and washed with an aqueous base (e.g., sodium bicarbonate solution) to extract the deprotonated carboxylic acid into the aqueous layer. The aqueous layer is then separated and acidified to precipitate the pure carboxylic acid.[18]

-

Recrystallization: The solid product can be further purified by recrystallization from a suitable solvent or solvent mixture to remove any remaining impurities.[18]

-

Chromatography: For small-scale purification or for separating mixtures of closely related compounds, column chromatography can be employed.[18]

Spectroscopic Analysis

Spectroscopic techniques are crucial for the structural elucidation and purity assessment of organic compounds.[19] While the specific spectra for this compound are not provided in the search results, the expected characteristic signals based on its structure are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton of the isopropyl group, the methyl protons of the isopropyl group, the methine proton of the propanoic acid moiety, the methyl protons of the propanoic acid moiety, and the acidic proton of the carboxylic acid. The acidic proton is typically observed as a broad singlet at a downfield chemical shift (around 10-12 ppm).[20][21]

-

¹³C NMR: The carbon-13 NMR spectrum should display unique resonances for each carbon atom in a different chemical environment, including the carbonyl carbon of the carboxylic acid (typically in the range of 170-180 ppm), the aromatic carbons, and the aliphatic carbons of the isopropyl and propanoate groups.[21]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the following functional groups:

-

O-H stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the hydroxyl group of the carboxylic acid dimer.[21]

-

C=O stretch: A strong absorption band around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.[21]

-

C-O stretch: Absorptions corresponding to the ether linkage and the C-O single bond of the carboxylic acid.

-

C-H stretch: Absorptions for the aromatic and aliphatic C-H bonds.

Biological Activity and Signaling Pathways

While there is no specific information on the biological activity of this compound, its structural similarity to aryloxyphenoxypropionate ("fop") herbicides suggests it may exhibit similar biological effects.[5][6]

Potential Herbicidal Activity

Aryloxyphenoxypropionate herbicides are known to be potent and selective inhibitors of acetyl-CoA carboxylase (ACCase) in grasses.[5][6][7] ACCase is a key enzyme that catalyzes the first committed step in fatty acid biosynthesis.[22][23][24] Inhibition of this enzyme disrupts the production of lipids, which are essential components of cell membranes and for energy storage. This disruption ultimately leads to the death of the susceptible plant.[7]

Signaling Pathway: Inhibition of Acetyl-CoA Carboxylase

The proposed mechanism of action involves the binding of the aryloxyphenoxypropionate inhibitor to the carboxyltransferase (CT) domain of the ACCase enzyme, preventing it from catalyzing the transfer of a carboxyl group to acetyl-CoA to form malonyl-CoA.[23] This inhibition is often stereospecific, with one enantiomer typically being significantly more active than the other.

Conclusion

This compound is a member of the aryloxyphenoxypropanoic acid class of compounds with potential applications in the agrochemical and pharmaceutical industries. While specific experimental data for this molecule is sparse, its chemical properties and biological activity can be inferred from its structural analogs. The Williamson ether synthesis provides a reliable route for its preparation, and standard spectroscopic and purification techniques can be applied for its characterization. Further research is warranted to fully elucidate the specific properties and potential applications of this compound.

References

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. ijpsr.com [ijpsr.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. file.sdiarticle3.com [file.sdiarticle3.com]

- 8. mdpi.com [mdpi.com]

- 9. pschemicals.com [pschemicals.com]

- 10. This compound | 237412-04-3 | Benchchem [benchchem.com]

- 11. scbt.com [scbt.com]

- 12. 237412-04-3 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 13. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 14. gold-chemistry.org [gold-chemistry.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 17. The Williamson Ether Synthesis [cs.gordon.edu]

- 18. varsitytutors.com [varsitytutors.com]

- 19. primescholars.com [primescholars.com]

- 20. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Acetyl-CoA Carboxylase Inhibition Reverses NAFLD and Hepatic Insulin Resistance but Promotes Hypertriglyceridemia in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Acetyl-coenzyme A carboxylases: versatile targets for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Inhibition of acetyl-CoA carboxylase by PP-7a exerts beneficial effects on metabolic dysregulation in a mouse model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(4-Isopropylphenoxy)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Isopropylphenoxy)propanoic acid is a chemical compound belonging to the class of phenoxypropanoic acids. Its structure, featuring a propanoic acid moiety linked to an isopropyl-substituted phenoxy group, suggests its potential for biological activity. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . Compounds within this class have garnered interest for various applications, including as herbicides and as scaffolds for the development of therapeutic agents.[1] Research into phenoxypropanoic acid derivatives is ongoing, with investigations into their potential antibacterial, anticancer, and anticonvulsant properties.[1]

This technical guide provides a comprehensive overview of this compound, including its synthesis, potential biological activities, and the relevant experimental protocols.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a central phenoxy ring with an isopropyl group at the para position and a propanoic acid group attached to the oxygen atom.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 237412-04-3[1][2] |

| Molecular Formula | C₁₂H₁₆O₃[2] |

| Molecular Weight | 208.26 g/mol [2] |

| InChI Key | JQGMFMWLOKZVBQ-UHFFFAOYSA-N[1] |

Synthesis of this compound

The primary and most established method for the synthesis of this compound and its analogs is the Williamson ether synthesis.[1][3] This method involves the reaction of a phenoxide with an alkyl halide. In this specific synthesis, 4-isopropylphenol is reacted with an ester of 2-halopropanoic acid, followed by hydrolysis of the resulting ester to yield the final carboxylic acid.[1]

Representative Experimental Protocol: Williamson Ether Synthesis

The following protocol is a representative method for the synthesis of this compound, adapted from established procedures for analogous phenoxypropanoic acids.[1][4]

Step 1: Synthesis of Ethyl 2-(4-isopropylphenoxy)propanoate

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-isopropylphenol (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetone.

-

Stirring: Stir the resulting suspension at room temperature for approximately 15-30 minutes to facilitate the formation of the potassium phenoxide salt.

-

Addition of Alkyl Halide: To the stirring suspension, add ethyl 2-bromopropanoate (1.2 equivalents) dropwise.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Purification of Ester: Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(4-isopropylphenoxy)propanoate. This crude product can often be used in the next step without further purification.

Step 2: Hydrolysis to this compound

-

Reaction Setup: Dissolve the crude ethyl 2-(4-isopropylphenoxy)propanoate from the previous step in ethanol in a round-bottom flask.

-

Base Addition: Add a 10% aqueous solution of sodium hydroxide (NaOH) (2-3 equivalents) to the flask.

-

Reflux: Heat the mixture to reflux for 2-4 hours, or until the hydrolysis is complete as monitored by TLC.

-

Solvent Removal: After cooling to room temperature, remove the ethanol under reduced pressure.

-

Extraction: Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting materials or non-acidic impurities.

-

Acidification: Carefully acidify the aqueous layer to a pH of approximately 2 with 6 M hydrochloric acid (HCl). This will cause the precipitation of this compound as a solid.

-

Isolation of Product: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Synthesis Data

Due to the limited availability of specific experimental data in the public domain for this compound, the following table serves as a template for recording key quantitative data from the synthesis.

| Parameter | Value |

| Yield (%) | Data not available |

| Purity (%) | Data not available |

| Melting Point (°C) | Data not available |

| ¹H NMR | Data not available |

| ¹³C NMR | Data not available |

| IR (cm⁻¹) | Data not available |

| Mass Spec (m/z) | Data not available |

Biological Activity and Mechanism of Action

Phenoxypropanoic acids are a well-known class of herbicides.[3] Their mechanism of action in susceptible plants is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase).[3] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes and for energy storage.[2][4] By inhibiting ACCase, these compounds disrupt fatty acid synthesis, leading to the cessation of growth and eventual death of the plant.[3]

It is plausible that this compound exhibits similar herbicidal activity through the inhibition of ACCase. Further research into derivatives of this compound has also explored potential applications in medicine, including as antibacterial, anticancer, and anticonvulsant agents.[1]

Signaling Pathway: Inhibition of Fatty Acid Biosynthesis

The diagram below illustrates the role of acetyl-CoA carboxylase in the fatty acid biosynthesis pathway and its inhibition by phenoxypropanoic acid herbicides.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Inhibition of acetyl-CoA carboxylase by PP-7a exerts beneficial effects on metabolic dysregulation in a mouse model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 2-(4-Isopropylphenoxy)propanoic Acid

CAS Number: 237412-04-3

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available information on 2-(4-Isopropylphenoxy)propanoic acid. It is important to note that while this compound is recognized as a valuable research scaffold, publicly available, in-depth experimental data and specific biological pathway information are limited. Therefore, this guide also draws upon data from the broader class of phenoxypropanoic acid derivatives to provide context and potential avenues for research.

Introduction

This compound is a member of the aryloxyalkanoic acid class of organic compounds. Structurally, it features a propanoic acid moiety linked to a 4-isopropylphenyl group through an ether linkage. This structural motif is of significant interest in medicinal chemistry and drug discovery. The phenoxypropanoic acid core is a proven bioactive scaffold, and the isopropyl substituent on the phenyl ring can modulate the molecule's physicochemical properties, such as lipophilicity, which in turn can influence its biological activity.[1]

While specific applications for this compound are not extensively documented, its derivatives are being explored for a range of therapeutic applications, including antibacterial, anticancer, and anticonvulsant properties.[1] The broader class of arylpropionic acid derivatives is well-known for its anti-inflammatory effects.[2]

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 237412-04-3 | [3] |

| Chemical Formula | C12H16O3 | [3] |

| Molecular Weight | 208.25 g/mol | [1] |

| Synonyms | 2-(4-propan-2-ylphenoxy)propanoic acid, AKOS BBB/278, CHEMBDG-BB 3013847 | [3] |

Synthesis and Experimental Protocols

General Experimental Protocol: Williamson Ether Synthesis

This protocol describes a plausible route for the synthesis of this compound.

Materials:

-

4-Isopropylphenol

-

Ethyl 2-bromopropanoate (or other 2-halopropanoate ester)

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

Anhydrous polar aprotic solvent (e.g., acetone, dimethylformamide)

-

Sodium hydroxide (for hydrolysis)

-

Hydrochloric acid (for acidification)

-

Organic solvents for extraction (e.g., diethyl ether, ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Step 1: Ether Formation:

-

In a round-bottom flask, dissolve 4-isopropylphenol in the chosen anhydrous solvent.

-

Add the base (e.g., 1.5 equivalents of potassium carbonate) to the solution and stir at room temperature for 30 minutes to form the phenoxide.

-

To this mixture, add ethyl 2-bromopropanoate (1.1 equivalents) dropwise.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., diethyl ether).

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to obtain the crude ethyl 2-(4-isopropylphenoxy)propanoate.

-

-

Step 2: Hydrolysis:

-

Dissolve the crude ester from Step 1 in a mixture of ethanol and aqueous sodium hydroxide solution.

-

Stir the mixture at room temperature or gently heat to facilitate hydrolysis. Monitor the reaction by TLC.

-

Once the hydrolysis is complete, remove the ethanol under reduced pressure.

-

Wash the aqueous solution with diethyl ether to remove any unreacted ester.

-

Cool the aqueous layer in an ice bath and acidify with hydrochloric acid to a pH of approximately 2-3.

-

The product, this compound, will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent system.

-

Visualization of the Synthetic Workflow:

Caption: A generalized workflow for the two-step synthesis of this compound.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is scarce, the broader class of arylpropionic acids is well-characterized, with many compounds acting as non-steroidal anti-inflammatory drugs (NSAIDs). The primary mechanism of action for these NSAIDs is the inhibition of cyclooxygenase (COX) enzymes.

Cyclooxygenase (COX) Inhibition

COX-1 and COX-2 are key enzymes in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins. Prostaglandins are lipid compounds that mediate inflammation, pain, and fever. By inhibiting COX enzymes, arylpropionic acid derivatives can reduce the production of prostaglandins, thereby exerting anti-inflammatory and analgesic effects. It is plausible that this compound could exhibit similar activity.

Visualization of the COX Inhibition Pathway:

Caption: Postulated mechanism of action via inhibition of the cyclooxygenase (COX) pathway.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Some phenylpropanoic acid derivatives have been identified as agonists of peroxisome proliferator-activated receptors (PPARs), particularly PPARα and PPARδ.[4] PPARs are nuclear receptors that play crucial roles in the regulation of lipid and glucose metabolism. Agonism of these receptors is a therapeutic strategy for metabolic diseases. Further research would be required to determine if this compound interacts with these receptors.

Research Applications and Future Directions

This compound serves as a valuable starting point for the synthesis of novel compounds with potentially diverse biological activities.[1] The core scaffold can be chemically modified to explore structure-activity relationships and optimize for specific therapeutic targets.

Potential areas for future research include:

-

Synthesis of a chemical library: A series of derivatives could be synthesized by modifying the isopropyl group, the propanoic acid chain, or by adding substituents to the phenyl ring.

-

Biological screening: The synthesized compounds could be screened for a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and metabolic effects.

-

Target identification and validation: For any active compounds, studies would be needed to identify their specific molecular targets and elucidate their mechanism of action.

-

Stereoselective synthesis and evaluation: The propanoic acid moiety contains a chiral center. The synthesis and biological evaluation of individual enantiomers would be crucial, as stereoisomers often exhibit different pharmacological properties.

Conclusion

This compound is a chemical compound with a promising structural scaffold for the development of new therapeutic agents. While specific data on its biological activity and mechanisms of action are currently limited, its relationship to the well-studied class of arylpropionic acids suggests potential for anti-inflammatory and other pharmacological effects. This technical guide provides a foundation for researchers and drug development professionals interested in exploring the potential of this compound and its derivatives. Further experimental investigation is necessary to fully characterize its properties and unlock its therapeutic potential.

References

- 1. This compound | 237412-04-3 | Benchchem [benchchem.com]

- 2. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. pschemicals.com [pschemicals.com]

- 4. Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(4-Isopropylphenoxy)propanoic Acid: Structure, Synthesis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential biological significance of 2-(4-Isopropylphenoxy)propanoic acid. Due to the limited availability of experimental data for this specific compound, this guide leverages data from closely related analogs to provide a robust framework for research and development.

Molecular Structure and Identification

This compound is an aromatic carboxylic acid featuring a central phenoxy ring substituted with an isopropyl group at the para position and linked to a propanoic acid moiety via an ether bond.

Table 1: Compound Identification

| Identifier | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 237412-04-3 | [1] |

| Molecular Formula | C₁₂H₁₆O₃ | [1] |

| Molecular Weight | 208.26 g/mol | [1] |

| InChI Key | JQGMFMWLOKZVBQ-UHFFFAOYSA-N | - |

Physicochemical Properties (Predicted and Analog-Based)

Table 2: Predicted and Analog-Based Physicochemical Properties

| Property | Predicted/Analog Value | Notes |

| Melting Point | Solid at room temperature | Based on similar phenoxypropanoic acids. |

| Boiling Point | > 300 °C | Estimated based on related structures. |

| pKa | ~3.5 - 4.5 | Typical range for propanoic acid derivatives. |

| Solubility | Soluble in organic solvents (e.g., DMSO, ethanol), sparingly soluble in water. | The isopropyl and phenoxy groups increase lipophilicity. |

Synthesis and Characterization

A definitive experimental protocol for the synthesis of this compound is not explicitly detailed in the available literature. However, the Williamson ether synthesis is a widely employed and robust method for preparing similar phenoxypropanoic acid derivatives and is the most probable synthetic route.[2][3]

Proposed Experimental Protocol: Williamson Ether Synthesis

This proposed two-step synthesis involves the formation of an ester intermediate followed by hydrolysis to yield the final carboxylic acid.

Step 1: Synthesis of Ethyl 2-(4-isopropylphenoxy)propanoate

-

Reagents and Materials:

-

4-Isopropylphenol

-

Ethyl 2-bromopropanoate

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

-

Procedure:

-

In a round-bottom flask, dissolve 4-isopropylphenol (1.0 eq) in anhydrous acetone.

-

Add finely ground anhydrous potassium carbonate (1.5 eq) to the solution.

-

Stir the suspension at room temperature for 30 minutes.

-

Add ethyl 2-bromopropanoate (1.2 eq) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(4-isopropylphenoxy)propanoate.

-

The crude product can be purified by vacuum distillation or column chromatography.

-

Step 2: Hydrolysis of Ethyl 2-(4-isopropylphenoxy)propanoate

-

Reagents and Materials:

-

Ethyl 2-(4-isopropylphenoxy)propanoate (from Step 1)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl), concentrated

-

-

Procedure:

-

Dissolve the crude or purified ester in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2, which will precipitate the carboxylic acid.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

The final product can be further purified by recrystallization.

-

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available, the expected spectral features can be predicted based on its structure and data from analogous compounds.[4]

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s, 1H) | 170 - 180 |

| Aromatic C-H | 6.8 - 7.2 (m, 4H) | 115 - 130 |

| Methine (-CH-) of propanoic acid | 4.5 - 4.8 (q, 1H) | 70 - 80 |

| Methyl (-CH₃) of propanoic acid | 1.4 - 1.6 (d, 3H) | 15 - 25 |

| Methine (-CH-) of isopropyl | 2.8 - 3.0 (septet, 1H) | 30 - 40 |

| Methyl (-CH₃) of isopropyl | 1.1 - 1.3 (d, 6H) | 20 - 30 |

Table 4: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Appearance |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad |

| C=O stretch (Carboxylic Acid) | 1700 - 1725 | Strong, sharp |

| C-O-C stretch (Ether) | 1230 - 1270 and 1020 - 1075 | Strong |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H stretch (Aliphatic) | 2850 - 2970 | Medium to strong |

Biological Activity and Signaling Pathways (Contextual)

The biological activity of this compound has not been specifically reported. However, the broader class of phenoxypropanoic acid derivatives is known for significant biological effects, primarily as herbicides and non-steroidal anti-inflammatory drugs (NSAIDs).

Potential Herbicidal Activity

Many aryloxyphenoxypropionate ("fop") herbicides function by inhibiting the enzyme acetyl-CoA carboxylase (ACCase) in grasses.[5] This enzyme is crucial for the biosynthesis of fatty acids, and its inhibition leads to the death of the plant. It is plausible that this compound could exhibit similar activity.

Potential Anti-inflammatory Activity

Several arylpropionic acid derivatives are well-known NSAIDs that act by inhibiting cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation.[2] The structural similarity of this compound to these compounds suggests it could potentially interact with the COX signaling pathway.

Caption: Hypothetical inhibition of the COX pathway by this compound.

Conclusion

This compound is a molecule of interest due to the established biological activities of the broader phenoxypropanoic acid class. While specific experimental data for this compound is sparse, this guide provides a comprehensive framework based on its molecular structure and data from analogous compounds. The proposed synthetic route via Williamson ether synthesis offers a reliable method for its preparation, and the predicted spectroscopic data can guide its characterization. Further research is warranted to elucidate the specific physicochemical properties and biological activities of this compound, particularly its potential as an herbicide or an anti-inflammatory agent.

References

An In-depth Technical Guide on the Potential Biological Activity of 2-(4-Isopropylphenoxy)propanoic acid

Disclaimer: This document provides a technical overview of the potential biological activities of 2-(4-Isopropylphenoxy)propanoic acid based on the known functions of the broader chemical classes to which it belongs, namely phenoxypropanoic acids and arylpropanoic acids. As of this writing, specific experimental data for this compound is not available in the public domain. The information presented herein is intended for research and drug development professionals and is based on activities reported for structurally related compounds.

Introduction

This compound is a member of the phenoxypropanoic acid family of organic compounds. This class of molecules is notable for its diverse range of biological activities. Structurally, the presence of the phenoxypropanoic acid scaffold is significant, as it is a key feature in several commercially important herbicides and pharmaceuticals. The isopropyl substituent on the phenyl ring may influence the molecule's lipophilicity and steric interactions with biological targets, potentially modulating its activity and selectivity.

Given its structural characteristics, this compound could plausibly exhibit one or more of the following biological activities:

-

Herbicidal Activity: As an inhibitor of Acetyl-CoA Carboxylase (ACCase).

-

Anti-inflammatory Activity: As an inhibitor of Cyclooxygenase (COX) enzymes.

-

Metabolic Regulation: As a modulator of Peroxisome Proliferator-Activated Receptors (PPARs).

This guide will explore these potential activities, presenting quantitative data from analogous compounds, detailing relevant experimental protocols, and illustrating the associated signaling pathways.

Potential Herbicidal Activity

Phenoxypropanoic acid derivatives are a well-established class of herbicides, often referred to as "fops," that selectively target grassy weeds.[1][2][3][4][5]

Mechanism of Action: ACCase Inhibition

The primary mode of action for this class of herbicides is the inhibition of the Acetyl-CoA Carboxylase (ACCase) enzyme.[3][4] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes and lipid-based energy storage molecules in plants. By inhibiting ACCase, these compounds disrupt the production of lipids, leading to the cessation of growth and eventual death of susceptible grass species.[6] The selectivity of these herbicides is attributed to structural differences in the ACCase enzyme between grasses and broadleaf plants.[3]

Quantitative Data for Related Herbicides

The following table summarizes the herbicidal activity of representative aryloxyphenoxypropionate (AOPP) herbicides. This data is provided to illustrate the range of potency observed within this chemical class.

| Compound Name | Target Weed | Parameter | Value | Reference |

| Quizalofop-p-ethyl | Echinochloa crusgalli | Inhibition Rate | >80% at 150 g ha⁻¹ | [2] |

| Digitaria sanguinalis | Inhibition Rate | >80% at 150 g ha⁻¹ | [2] | |

| Spartina alterniflora | Inhibition Rate | >80% at 150 g ha⁻¹ | [2] | |

| Sethoxydim | Susceptible Digitaria ciliaris | IC₅₀ (ACCase) | ~1.3 µM | [6] |

| Clethodim | Susceptible Digitaria ciliaris | IC₅₀ (ACCase) | ~2.5 µM | [6] |

| Fluazifop-p-butyl | Susceptible Digitaria ciliaris | IC₅₀ (ACCase) | ~1.2 µM | [6] |

Experimental Protocols

This assay determines the concentration of an inhibitor required to reduce the activity of the ACCase enzyme by 50% (IC₅₀).

Materials:

-

Plant tissue (e.g., leaves of a susceptible grass species like barnyard grass).[7]

-

Extraction buffer (e.g., 100 mM Tricine-HCl pH 8.0, 1 mM EDTA, 10% glycerol, 2 mM DTT, and protease inhibitors).[7]

-

Assay buffer (e.g., 0.1 M Tricine pH 8.0, 15 mM KCl, 3 mM MgCl₂, 120 mM NaHCO₃, 25 mM ATP).[6][8]

-

Acetyl-CoA.[8]

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

-

Malachite green colorimetric reagent or a method to quantify ADP production.[6][8][9]

-

96-well microplate and plate reader.

Protocol:

-

Enzyme Extraction: Homogenize fresh plant tissue in ice-cold extraction buffer. Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the crude enzyme extract.[7]

-

Reaction Setup: In a 96-well plate, add the assay buffer, the enzyme extract, and various concentrations of the test compound.[6][8]

-

Reaction Initiation: Start the reaction by adding acetyl-CoA to each well.[8]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period.

-

Detection: Stop the reaction and measure the amount of ADP produced, which is proportional to ACCase activity. This can be done using a malachite green assay that detects the phosphate released from ATP hydrolysis.[6][8]

-

Data Analysis: Plot the percentage of ACCase inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value is determined from the resulting dose-response curve.[6]

Diagrams

Potential Anti-inflammatory Activity

Many arylpropanoic acids are well-known non-steroidal anti-inflammatory drugs (NSAIDs), with ibuprofen and naproxen being prominent examples.[10] These compounds typically exert their effects by inhibiting cyclooxygenase (COX) enzymes.

Mechanism of Action: COX Inhibition

The anti-inflammatory, analgesic, and antipyretic properties of NSAIDs stem from their ability to block the activity of COX-1 and COX-2 enzymes.[10][11] These enzymes are responsible for converting arachidonic acid into prostaglandin H₂ (PGH₂), the precursor to various prostaglandins and thromboxanes that mediate inflammation, pain, and fever.[12][13][14][15] COX-1 is constitutively expressed and plays a role in homeostatic functions, while COX-2 is induced during inflammation.[10][16] Selective inhibition of COX-2 is a key goal in modern NSAID development to reduce gastrointestinal side effects associated with COX-1 inhibition.[16]

Quantitative Data for Related NSAIDs

The table below presents the in vitro COX inhibitory activity for representative NSAIDs, illustrating the potency and selectivity for the two COX isoforms. The Selectivity Index (SI) is calculated as IC₅₀(COX-1) / IC₅₀(COX-2).

| Compound Name | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Reference |

| Ibuprofen | 2.5 | 0.25 | 10 | [16] |

| Naproxen | 0.1 | 0.05 | 2 | [16] |

| Celecoxib | 15 | 0.004 | 3750 | [16] |

| Indomethacin | 0.01 | 0.6 | 0.017 | [17] |

Experimental Protocols

This assay measures the peroxidase activity of COX enzymes and is used to screen for inhibitors.[18][19]

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes.[19]

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).[19]

-

Heme cofactor.[19]

-

Fluorometric substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP).[19]

-

Arachidonic acid.[18]

-

Test compound (this compound) dissolved in DMSO.

-

Known COX inhibitor as a positive control (e.g., SC-560 for COX-1, Celecoxib for COX-2).[18]

-

96-well black microplate and a fluorescence plate reader.

Protocol:

-

Reagent Preparation: Prepare working solutions of enzymes, cofactors, substrate, and arachidonic acid in assay buffer.

-

Reaction Setup: To the wells of a 96-well plate, add assay buffer, heme, ADHP, and the enzyme (either COX-1 or COX-2).[19]

-

Inhibitor Addition: Add the test compound at various concentrations to the designated wells. Include wells for "100% initial activity" (with solvent only) and "background" (no enzyme).[19]

-

Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.[18]

-

Measurement: Immediately measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) for 5-10 minutes.[18]

-

Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percent inhibition for each concentration of the test compound relative to the "100% initial activity" control. Plot the percent inhibition versus inhibitor concentration to calculate the IC₅₀ value.[18]

Diagrams

Potential as a PPAR Agonist

Certain phenoxypropanoic acid derivatives, particularly those with a gem-dimethyl group adjacent to the carboxylic acid (a feature not present in the title compound), function as agonists for Peroxisome Proliferator-Activated Receptors (PPARs).[20][21] PPARs are nuclear receptors that regulate the expression of genes involved in lipid and glucose metabolism.[22][23]

-

PPARα: Primarily expressed in the liver, heart, and muscle, it regulates fatty acid oxidation. Fibrate drugs, which are PPARα agonists, are used to treat dyslipidemia.[21][22]

-

PPARγ: Highly expressed in adipose tissue, it is a key regulator of adipogenesis and insulin sensitivity. Glitazones, PPARγ agonists, are used to treat type 2 diabetes.[21][23]

-

PPARβ/δ: Ubiquitously expressed, it is involved in fatty acid oxidation and is being explored as a target for metabolic disorders.[22]

Given the structural similarity to known PPAR agonists, this compound could potentially modulate one or more of these receptors. Evaluation would require specific cell-based reporter gene assays.

Conclusion

While specific biological data for this compound is currently lacking, its chemical structure places it within classes of compounds with well-defined and significant biological activities. Based on the extensive research on phenoxypropanoic and arylpropanoic acids, it is plausible that this compound could function as an ACCase-inhibiting herbicide, a COX-inhibiting anti-inflammatory agent, or a PPAR-modulating metabolic regulator. The experimental protocols and pathway diagrams provided in this guide offer a framework for the systematic investigation of these potential activities. Further research is required to elucidate the specific biological profile of this compound and to determine its potential for development in agricultural or pharmaceutical applications.

References

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Aryloxyphenoxypropionate/Amide Derivatives Containing a Quinazolinone Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. cambridge.org [cambridge.org]

- 7. Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bioone.org [bioone.org]

- 9. researchgate.net [researchgate.net]

- 10. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 11. mdpi.com [mdpi.com]

- 12. bio.libretexts.org [bio.libretexts.org]

- 13. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Prostaglandin - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]

- 19. interchim.fr [interchim.fr]

- 20. Identification of a novel selective peroxisome proliferator-activated receptor alpha agonist, 2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid (LY518674), that produces marked changes in serum lipids and apolipoprotein A-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Naturally Occurring Compounds Targeting Peroxisome Proliferator Receptors: Potential Molecular Mechanisms and Future Perspectives for Promoting Human Health | MDPI [mdpi.com]

An In-depth Technical Guide to the Core Mechanism of Action of 2-(4-Isopropylphenoxy)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the putative mechanisms of action for 2-(4-Isopropylphenoxy)propanoic acid, a molecule belonging to the phenoxypropanoic acid class of compounds. Drawing upon data from structurally related analogues and established principles for this chemical class, this document outlines the primary molecular targets and signaling pathways through which this compound likely exerts its biological effects. The guide details potential activities as both a herbicide, through the inhibition of Acetyl-CoA Carboxylase (ACCase), and as a therapeutic agent, primarily via the inhibition of Cyclooxygenase (COX) enzymes. Detailed experimental protocols for assessing these activities and comparative quantitative data from related compounds are provided to facilitate further research and development.

Introduction

This compound is a member of the phenoxypropanoic acid family, a versatile scaffold known for its diverse biological activities. Compounds within this class have been successfully developed as selective herbicides for the control of grass weeds in broadleaf crops and as non-steroidal anti-inflammatory drugs (NSAIDs) for human use. The specific biological activities of this compound are not extensively documented in publicly available literature; however, its structural features strongly suggest two primary mechanisms of action, which will be the focus of this guide: inhibition of Acetyl-CoA Carboxylase (ACCase) in plants and inhibition of Cyclooxygenase (COX) enzymes in mammals.

Potential Mechanisms of Action

Inhibition of Acetyl-CoA Carboxylase (ACCase)

The herbicidal activity of aryloxyphenoxypropionate ("fop") herbicides is primarily due to the inhibition of the ACCase enzyme.[1] This enzyme catalyzes the first committed step in fatty acid biosynthesis, the carboxylation of acetyl-CoA to malonyl-CoA. In sensitive grass species, inhibition of ACCase leads to a depletion of fatty acids, which are essential components of cell membranes and for energy storage. This disruption of lipid synthesis ultimately results in the cessation of growth and death of the plant.

Caption: Inhibition of Acetyl-CoA Carboxylase (ACCase) by this compound disrupts fatty acid synthesis and subsequent plant growth.

Inhibition of Cyclooxygenase (COX) Enzymes

Many arylpropionic acid derivatives are well-known NSAIDs that function by inhibiting COX enzymes.[2] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[3] Inhibition of COX enzymes, particularly COX-2, is a primary therapeutic strategy for anti-inflammatory drugs.[3]

Caption: Inhibition of Cyclooxygenase (COX) enzymes by this compound blocks the synthesis of prostaglandins, key mediators of inflammation and pain.

Quantitative Data Summary

Table 1: ACCase Inhibition by Structurally Related Herbicides

| Compound | Target Organism | IC50 (µM) | Reference |

|---|---|---|---|

| Fenoxaprop | Digitaria ciliaris (Resistant) | >40 | [4] |

| Fenoxaprop | Digitaria ciliaris (Susceptible) | ~5.0 | [4] |

| Fluazifop-p-butyl | Digitaria ciliaris (Resistant) | >40 | [4] |

| Fluazifop-p-butyl | Digitaria ciliaris (Susceptible) | ~2.5 |[4] |

Table 2: COX Inhibition by Structurally Related NSAIDs

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| Phenoxy Acetic Acid Derivatives | 4.07 - 9.03 | 0.06 - 0.09 | High (up to 133.34) | [3] |

| Phenylpropionic Acid Derivatives | Better than Ibuprofen | Close to Nimesulide | Not Specified | [3] |

| Ibuprofen | 12 | 80 | 0.15 | [5] |

| Celecoxib | 14.93 | 0.05 | ~298.6 | [3] |

| Mefenamic Acid | 29.9 | 1.98 | 15.1 |[3] |

Experimental Protocols

Acetyl-CoA Carboxylase (ACCase) Inhibition Assay (Malachite Green Colorimetric Method)

This protocol is adapted from a method used to evaluate ACCase activity in the presence of inhibitors and is a non-radioactive alternative to the traditional [¹⁴C]-acetyl-CoA based assays.[4]

Caption: Workflow for the malachite green-based ACCase inhibition assay.

-

Enzyme Extraction: Partially purify ACCase from the target plant species (e.g., susceptible grass weed) using established protocols.

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Tricine-KOH (pH 8.0), 15 mM KCl, 3 mM MgCl₂, 1 mM DTT, 0.01% BSA, 120 mM NaHCO₃, and 25 mM ATP.

-

Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.

-

Substrate: Prepare a solution of acetyl-CoA lithium salt in the assay buffer.

-

Malachite Green Reagent: Prepare a solution of malachite green, ammonium molybdate, and a stabilizing agent.

-

-

Assay Procedure:

-

In a 96-well microplate, add the enzyme extract, the test compound at various concentrations, and the assay buffer.

-

Initiate the reaction by adding acetyl-CoA.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding the malachite green reagent. The reagent will react with the inorganic phosphate produced from the ATP hydrolysis coupled to the carboxylation reaction, forming a colored complex.

-

Measure the absorbance at approximately 620 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of ACCase inhibition for each concentration of the test compound relative to a no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cyclooxygenase (COX) Inhibition Assay (Fluorometric Method)

This protocol provides a general method for determining the inhibitory activity of test compounds against COX-1 and COX-2 enzymes using a fluorometric approach.[3]

Caption: Workflow for the fluorometric COX inhibition assay.

-

Materials and Reagents:

-

Purified COX-1 (e.g., ovine) and COX-2 (e.g., human recombinant) enzymes.

-

COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Fluorometric Probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP).

-

Heme (cofactor).

-

Arachidonic Acid (substrate).

-

Test Compound: this compound dissolved in DMSO.

-

Reference Inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2).

-

-

Assay Procedure:

-

In a 96-well black microplate, add the assay buffer, fluorometric probe, and heme to each well.

-

Add the COX-1 or COX-2 enzyme to the appropriate wells.

-

Add the test compound at various concentrations or a vehicle control (DMSO).

-

Pre-incubate the plate at 37°C for a short period (e.g., 10-15 minutes).

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Immediately measure the fluorescence kinetically at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm for a set duration (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Determine the rate of reaction (slope of the fluorescence versus time plot) for each well.

-

Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

-

Calculate the COX-2 selectivity index by dividing the IC50 for COX-1 by the IC50 for COX-2.

-

Conclusion

Based on its chemical structure, this compound is predicted to exhibit biological activity through the inhibition of ACCase and COX enzymes. The information and protocols provided in this technical guide offer a robust framework for the experimental validation of these mechanisms of action. The determination of specific quantitative data, such as IC50 values, for this compound will be crucial for understanding its potential applications as either a herbicide or a therapeutic agent and for guiding future structure-activity relationship studies and lead optimization efforts.

References

- 1. This compound | 237412-04-3 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. QSAR, docking studies and pharmacophore identification of phenylmethyl phenoxy propyl amino propanoic acid derivatives as leukotriene A4 hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis and Biological Evaluation of 2-(4-Isopropylphenoxy)propanoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Isopropylphenoxy)propanoic acid and its derivatives belong to the broader class of arylpropanoic acids, a scaffold of significant interest in medicinal chemistry and agrochemistry. While direct research on this specific molecule is limited in publicly available literature, its structural similarity to known biologically active compounds suggests its potential as a modulator of key cellular pathways. This technical guide provides a comprehensive overview of the synthesis, potential biological targets, and experimental evaluation of this compound, drawing upon established methodologies for analogous compounds.

The primary focus of this guide is on the potential of these derivatives as agonists of Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are a group of nuclear receptor proteins that play a crucial role in regulating lipid and glucose metabolism, making them attractive targets for the development of therapeutics for metabolic diseases such as type 2 diabetes and dyslipidemia.[1][2] Additionally, the phenoxypropanoic acid scaffold is a well-known feature of certain herbicides, suggesting a potential dual utility for these compounds.[3][4]

This document outlines a plausible synthetic route based on the Williamson ether synthesis, details the experimental protocols for assessing PPAR agonism, and presents representative data from structurally related compounds to guide future research and development efforts.

Core Synthesis Pathway: Williamson Ether Synthesis

The most common and versatile method for the synthesis of this compound is the Williamson ether synthesis.[5][6] This reaction involves the nucleophilic substitution of a halo-propionate ester by the phenoxide of 4-isopropylphenol, followed by hydrolysis of the resulting ester to yield the final carboxylic acid.

Reaction Scheme:

Step 1: Ether Formation 4-Isopropylphenol reacts with an ethyl 2-halopropanoate (e.g., ethyl 2-bromopropionate) in the presence of a base to form ethyl 2-(4-isopropylphenoxy)propanoate.

Step 2: Hydrolysis The ethyl ester is then hydrolyzed, typically using a strong base followed by acidification, to yield this compound.

Experimental Protocols

Synthesis of Ethyl 2-(4-isopropylphenoxy)propanoate (Ester Intermediate)

Reagents and Materials:

-

4-Isopropylphenol

-

Ethyl 2-bromopropionate

-

Potassium Carbonate (K₂CO₃), finely ground

-

Acetone, anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

To a solution of 4-isopropylphenol (1 equivalent) in anhydrous acetone in a round-bottom flask, add finely ground potassium carbonate (1.5 equivalents).

-

Stir the suspension vigorously at room temperature for 30 minutes.

-

To this mixture, add ethyl 2-bromopropionate (1.2 equivalents) dropwise over 15 minutes.

-

Heat the reaction mixture to reflux and maintain for 12-18 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(4-isopropylphenoxy)propanoate.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Hydrolysis of Ethyl 2-(4-isopropylphenoxy)propanoate to this compound

Reagents and Materials:

-

Ethyl 2-(4-isopropylphenoxy)propanoate

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric Acid (HCl), concentrated

-

Round-bottom flask with reflux condenser

Procedure:

-

Dissolve the purified ethyl 2-(4-isopropylphenoxy)propanoate (1 equivalent) in a mixture of ethanol and a 10% aqueous sodium hydroxide solution (excess).

-

Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting ester by TLC.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2. This will cause the precipitation of the carboxylic acid.

-

Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Synthesis workflow for this compound.

Biological Evaluation: PPAR Agonism

The primary hypothesized mechanism of action for the therapeutic effects of this compound derivatives is the activation of Peroxisome Proliferator-Activated Receptors (PPARs).

PPAR Signaling Pathway

PPARs are ligand-activated transcription factors that, upon binding to an agonist, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to the regulation of gene expression. The three main isoforms are PPARα, PPARγ, and PPARβ/δ, each with distinct tissue distribution and physiological roles.

-

PPARα: Primarily expressed in the liver, heart, and skeletal muscle, it is a key regulator of lipid catabolism.

-

PPARγ: Highly expressed in adipose tissue, it plays a central role in adipogenesis, glucose homeostasis, and insulin sensitization.

-

PPARβ/δ: Ubiquitously expressed, it is involved in fatty acid oxidation and is implicated in metabolic regulation.

References

An In-depth Technical Guide to In Vitro Studies of 2-(4-Isopropylphenoxy)propanoic Acid and Related Phenoxypropanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro studies related to 2-(4-Isopropylphenoxy)propanoic acid and the broader class of phenoxypropanoic acid derivatives. Due to the limited specific research on the this compound, this guide incorporates data and methodologies from structurally similar compounds, such as the well-established nonsteroidal anti-inflammatory drug (NSAID) Fenoprofen [2-(4-phenylphenoxy)propanoic acid], to provide a robust framework for research and development. This document covers key mechanisms of action, detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways and workflows.

Potential Mechanisms of Action

Phenoxypropanoic acid derivatives have been investigated for a range of biological activities. The primary and most well-documented mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which is central to their anti-inflammatory effects.[1][2][3] Additionally, emerging research suggests potential antimicrobial and cytotoxic activities for this class of compounds.[4][5]

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

The anti-inflammatory, analgesic, and antipyretic properties of many phenoxypropanoic acid derivatives are attributed to their ability to inhibit COX-1 and COX-2 enzymes.[2][3] These enzymes are critical in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[1] While COX-1 is constitutively expressed and plays a role in homeostatic functions, COX-2 is inducible and its expression is elevated at sites of inflammation.[3] The non-selective inhibition of both isoforms by compounds like Fenoprofen reduces prostaglandin production, thus alleviating inflammatory symptoms.[2][3]

Caption: Cyclooxygenase (COX) signaling pathway and the inhibitory action of phenoxypropanoic acid derivatives.

Antimicrobial Activity

Some derivatives of phenoxypropanoic acid are being explored for their antimicrobial properties.[4] A proposed mechanism for phenolic compounds involves the disruption of the bacterial cell membrane. This can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, bacterial cell death.[4]

Caption: Postulated mechanism of bacterial cell membrane disruption by phenoxypropanoic acid derivatives.

Quantitative Data

The following tables summarize the available quantitative data for the in vitro activities of relevant phenoxypropanoic acid derivatives.

Table 1: Cyclooxygenase (COX) Inhibition Data for Fenoprofen

| Compound | Target(s) | COX-2/COX-1 IC50 Ratio | Therapeutic Effect(s) |

| Fenoprofen | COX-1, COX-2 | 5.14[2] | Anti-inflammatory, Analgesic, Antipyretic[2] |

A higher COX-2/COX-1 ratio indicates greater selectivity for COX-2. With a ratio of 5.14, Fenoprofen is considered a non-selective COX inhibitor.[2]

Table 2: Hypothetical Antimicrobial Activity (MIC) Data for 2-(4-Phenylphenoxy)propanoic Acid Derivatives

| Derivative | Staphylococcus aureus (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Candida albicans (MIC in µg/mL) |

| Derivative 1 | >128 | 64 | 128 |

| Derivative 2 | 32 | 128 | 64 |

| Derivative 3 | 64 | 64 | 32 |

| Derivative 4 | 128 | >128 | >128 |

This table presents hypothetical Minimum Inhibitory Concentration (MIC) data to illustrate how the antimicrobial activity of synthesized derivatives can be presented.[4] The MIC is the lowest concentration of an agent that prevents the visible growth of a microorganism.[4]

Experimental Protocols

This section details the methodologies for key in vitro experiments.

Synthesis of 2-(4-Phenylphenoxy)propanoic Acid Derivatives

The synthesis can be achieved through a multi-step process, often involving a Williamson ether synthesis followed by hydrolysis.[4][6]

Caption: General synthetic workflow for 2-(4-Phenylphenoxy)propanoic acid derivatives.

Protocol:

-

Esterification: 2-(4-Hydroxyphenyl)propanoic acid is reacted with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst (e.g., sulfuric acid) to produce the corresponding ester.[4]

-

Williamson Ether Synthesis: The resulting ester undergoes a Williamson ether synthesis reaction with a substituted phenyl halide in the presence of a base (e.g., potassium carbonate) to introduce the phenylphenoxy moiety.[4]

-

Hydrolysis: The ester group is hydrolyzed using a base (e.g., sodium hydroxide), followed by acidification, to yield the final 2-(4-phenylphenoxy)propanoic acid derivative.[4]

-

Purification: The final product is purified using techniques such as recrystallization or column chromatography.[4]

-

Characterization: The structure and purity are confirmed using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[4]

Cyclooxygenase (COX) Inhibition Assay (Human Whole Blood Assay)

This assay measures the inhibition of COX-1 and COX-2 activity in a physiologically relevant matrix.[2]

Protocol:

-

COX-1 Activity (Thromboxane B2 Measurement):

-

Dispense 1 mL aliquots of whole blood into tubes containing various concentrations of the test compound or a vehicle control.[2]

-

Allow the blood to clot at 37°C for 1 hour to induce platelet activation and the production of Thromboxane A2 (TXA2), which is rapidly metabolized to the stable Thromboxane B2 (TXB2).[2]

-

Centrifuge the samples to separate the serum.[2]

-

Measure the concentration of TXB2 in the serum using a specific enzyme immunoassay (EIA). TXB2 levels are indicative of COX-1 activity.[2]

-

-

COX-2 Activity (Prostaglandin E2 Measurement):

-

To heparinized whole blood samples, add lipopolysaccharide (LPS) to induce the expression of COX-2 in monocytes.[2]

-

Incubate the samples with various concentrations of the test compound or vehicle control at 37°C for 24 hours.[2]

-

Centrifuge the samples to separate the plasma.[2]

-

Measure the concentration of Prostaglandin E2 (PGE2) in the plasma using a specific EIA. PGE2 levels are indicative of COX-2 activity.[2]

-

-

Data Analysis:

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[4]

Protocol:

-

Prepare serial dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.[4]

-

Prepare a standardized inoculum of the test microorganism and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL.[4]

-

Add 100 µL of the diluted inoculum to each well, excluding sterility control wells. Include a growth control (inoculum without the compound) and a sterility control (broth only).[4]

-